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Edasalonexent (CAT-1004) is an investigational, oral small molecule designed to inhibit the nuclear factor

kappa B (NF-κB) pathway [1]. In DMD, the loss of dystrophin leads to chronic activation of NF-κB, which

is a key driver of muscle degeneration, inflammation, fibrosis, and suppression of muscle regeneration [2]

[3]. By inhibiting NF-κB, Edasalonexent has the potential to modify the disease course in all patients

affected by DMD, regardless of their specific dystrophin mutation [2].

Evidence from the MoveDMD phase 2 trial and its open-label extension demonstrated that Edasalonexent

treatment, particularly at 100 mg/kg/day, was associated with a substantial slowing of disease progression

and preservation of muscle function over 72 weeks compared to an off-treatment control period [2]. A critical

component of these clinical findings was the biomarker analysis, which confirmed target engagement by

showing that Edasalonexent significantly inhibits NF-κB and reduces the expression of downstream, NF-

κB-regulated genes [3].

Biomarker Analysis of NF-κB-Regulated Genes

The analysis of NF-κB-regulated gene transcripts in whole blood serves as a direct pharmacodynamic

measure of Edasalonexent's biological activity. The experimental workflow for this analysis is summarized

in the diagram below.
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Detailed Protocol for Gene Expression Analysis
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The following methodology is adapted from the MoveDMD clinical trial to provide a reproducible protocol

for researchers [1] [3].

1. Patient Population and Study Design:

Population: Ambulatory males, aged ≥4 to <8 years, with a genetically confirmed diagnosis of
DMD.

Key Consideration: Participants should not have used corticosteroids for at least 6 months
prior to the study, as glucocorticoids can modulate NF-κB activity and confound the results [1].

Design: A placebo-controlled or off-treatment controlled study with an open-label extension.
The biomarker analysis involves comparing transcript levels after 12 and 24 weeks of treatment

with Edasalonexent (100 mg/kg/day) against both baseline levels and the off-treatment control
period.

2. Sample Collection and Processing:

Sample Type: Collect whole blood samples in appropriate RNA-stabilizing tubes (e.g.,
PAXgene tubes).

Time Points: Collect samples at baseline (pre-treatment), during the off-treatment/placebo
period, and after 12 and 24 weeks of active treatment.

RNA Extraction: Isolate total RNA from whole blood using standardized commercial kits,
ensuring RNA integrity and purity.

3. Gene Expression Quantification:

Methodology: Perform gene expression analysis using quantitative real-time PCR (qRT-PCR)
or transcriptomic microarrays.

Target Genes: Quantify the transcript levels of a panel of well-characterized NF-κB target
genes. The table below lists key genes analyzed in the MoveDMD trial and other established

NF-κB targets relevant to DMD pathology [3] [4] [5].

Table 1: Select NF-κB Regulated Genes for Biomarker Analysis

Gene
Symbol

Gene Name / Function Relevance to DMD Pathology

CCL2 C-C motif chemokine 2 (MCP-1) Recruits monocytes to sites of inflammation [4].

CCL5 C-C motif chemokine 5
(RANTES)

Chemoattractant for T cells and macrophages [4].
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Gene
Symbol

Gene Name / Function Relevance to DMD Pathology

IL-1β Interleukin-1 beta Pro-inflammatory cytokine [4].

IL-6 Interleukin-6 Pro-inflammatory cytokine; induces acute phase
response [4].

TNF Tumor Necrosis Factor alpha Master pro-inflammatory cytokine [4].

CXCL1 C-X-C motif chemokine 1 (Gro

alpha)

Neutrophil chemoattractant [4].

CRP C-Reactive Protein Acute-phase protein; global marker of inflammation

[3] [5].

BCL3 B-Cell Lymphoma 3 protein Regulator of cell survival and inflammation [5].

ICAM1 Intercellular Adhesion Molecule
1

Mediates leukocyte adhesion and transmigration [5].

4. Data Analysis:
Normalization: Normalize the expression data of target genes to stable housekeeping genes.

Statistical Testing: Compare the fold-change in gene expression from baseline to on-
treatment periods using paired t-tests or non-parametric equivalents. A significant decrease

(e.g., ~2-fold reduction, p < 0.005) in the transcripts of NF-κB-regulated genes confirms target
engagement and pathway inhibition [3].

Key Findings and Data Summary

The application of the above protocol in clinical trials yielded consistent and quantifiable results, which are

summarized in the table below.

Table 2: Summary of Key Biomarker and Efficacy Findings from Edasalonexent Trials
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Parameter
Off-Treatment /
Placebo Period

After 12-24 Weeks of
Edasalonexent (100
mg/kg/day)

Significance & Context

NF-κB Gene
Transcripts

Increased,
consistent with

systemic disease
progression [3]

~2-fold decrease [3] p < 0.005; indicates direct
NF-κB pathway inhibition.

C-Reactive Protein
(CRP)

Elevated (as seen in
DMD) [3]

Significantly
decreased at 12, 24,

36, and 48 weeks [3]

p ≤ 0.001; supports reduction
in global inflammation.

Muscle Function
(Multiple
assessments)

Disease progression

during control period
[2]

Slowed progression
and preservation of
function [2]

Consistent improvements

over 36-60 weeks of
treatment.

Safety &
Tolerability

- Well tolerated; majority
of adverse events were

mild [2] [1]

Most common AEs were
gastrointestinal (e.g.,

diarrhea); no serious AEs
related to drug.

Integrated Analysis and Conclusion

The biomarker data for NF-κB inhibition is intrinsically linked to the observed clinical outcomes. The

relationship between Edasalonexent's mechanism of action, the resulting biomarker changes, and the

clinical effect on DMD progression is illustrated in the following pathway diagram.

Dystrophin Loss
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NF-κB Pathway
Activation

Expression of
NF-κB Target Genes
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In conclusion, the protocol for analyzing NF-κB-regulated gene transcripts in whole blood provides a robust

and clinically relevant method for demonstrating target engagement of Edasalonexent. The significant

reduction in these biomarkers correlates with the observed slowing of disease progression in DMD,

supporting the role of NF-κB inhibition as a promising therapeutic strategy. This biomarker assay is essential

for the development of disease-modifying therapies like Edasalonexent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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